(2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
Description
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone backbone. The compound features two methoxy-substituted aromatic rings at the 2,3-positions (on the propenone’s β-phenyl group) and a 2-methoxyphenyl group at the α-position.
Properties
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-16-9-5-4-8-14(16)15(19)12-11-13-7-6-10-17(21-2)18(13)22-3/h4-12H,1-3H3/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHVQEHLQQJKBD-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 2,3-dimethoxybenzaldehyde and 2-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial production, the same Claisen-Schmidt condensation can be scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield epoxides, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its biological activities might be mediated through the inhibition of enzymes, modulation of signaling pathways, or interaction with cellular receptors.
Comparison with Similar Compounds
Table 1: Key Structural Parameters of Selected Chalcone Derivatives
Crystallographic Features
Methoxy groups influence crystal packing via weak intermolecular interactions (e.g., C–H···O, π–π stacking):
- In (2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (), O–H···O hydrogen bonds stabilize the lattice, forming a herringbone pattern along the c-axis .
- The title compound’s 2-methoxy substituent likely promotes similar packing via C–H···O interactions, as seen in (2E)-1-(2,5-dimethoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (), where methoxy oxygen atoms act as hydrogen-bond acceptors .
Nonlinear Optical Activity
Chalcones with electron-donating methoxy groups exhibit enhanced NLO responses. For instance:
Biological Activity
(2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound that has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic effects in various fields, including oncology, anti-inflammatory treatments, and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this specific chalcone, supported by data tables and relevant research findings.
- Molecular Formula : C18H18O4
- Molecular Weight : 298.33 g/mol
- CAS Number : 1354941-90-4
The biological activity of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is attributed to its ability to interact with various molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Signaling Pathway Modulation : It can alter signaling pathways that are crucial for cell survival and proliferation.
- Receptor Interaction : The chalcone may bind to cellular receptors, influencing cellular responses.
Anticancer Activity
Research has highlighted the potential of this chalcone in cancer therapy. A study demonstrated that chalcones can induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : The compound can cause mitotic arrest in cancer cells, leading to cell death.
- Cytotoxicity : In vitro studies have shown significant cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB231) and cervical cancer (HeLa) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB231 | 20 | Induction of apoptosis |
| HeLa | 15 | Cell cycle arrest |
| MDA-MB468 | 25 | Reactive oxygen species (ROS) generation |
Anti-inflammatory Activity
Chalcones have been reported to exhibit anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX. Studies indicate that it can reduce inflammation in models of acute and chronic inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has also been investigated. It has shown activity against various bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Case Studies
-
Study on Anticancer Effects : A study published in Cancer Letters evaluated the effects of this chalcone on breast cancer cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers.
"The results suggest that (2E)-3-(2,3-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one effectively induces apoptosis in MDA-MB231 cells through ROS-mediated pathways."
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Anti-inflammatory Research : Another study focused on its anti-inflammatory properties, demonstrating significant inhibition of TNF-alpha production in LPS-stimulated macrophages.
"This chalcone exhibited potent anti-inflammatory activity by downregulating TNF-alpha levels."
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
